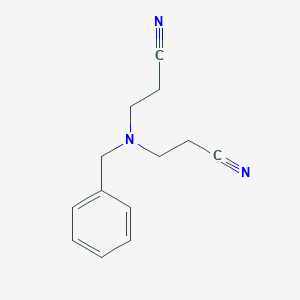

N-Benzylbis(2-cyanoethyl)amine

Übersicht

Beschreibung

N-Benzylbis(2-cyanoethyl)amine is a compound that is not directly discussed in the provided papers. However, the papers do discuss various related amines and their synthesis, which can provide insights into the chemistry of similar compounds. For instance, secondary amines and their derivatives are synthesized and characterized in several studies, indicating the broad interest in the chemistry of nitrogen-containing compounds .

Synthesis Analysis

The synthesis of related amines often involves the use of primary amines as starting materials, which are then converted into more complex structures. For example, primary amines are converted to N-(benzoyloxy)amines and then to N-ethylamine derivatives using organoboranes . Similarly, N-tert-butanesulfinyl imines are prepared from tert-butanesulfinamide and aldehydes or ketones, serving as intermediates for the asymmetric synthesis of amines . These methods demonstrate the versatility of amine synthesis and the potential approaches that could be applied to synthesize N-Benzylbis(2-cyanoethyl)amine.

Molecular Structure Analysis

The molecular structure of amines and their derivatives is often elucidated using spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For instance, the structure of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine was determined using FT-IR and NMR, and further analyzed using density functional theory (DFT) . Similarly, the crystal structures of N-(cyano(naphthalen-1-yl)methyl)benzamides were determined by X-ray crystallography . These techniques could be applied to analyze the molecular structure of N-Benzylbis(2-cyanoethyl)amine.

Chemical Reactions Analysis

The chemical reactivity of amines is diverse, as demonstrated by the various reactions they undergo. For example, N-(cyano(naphthalen-1-yl)methyl)benzamides exhibit colorimetric sensing of fluoride anions, indicating their potential in sensor applications . The electrophilic cyclization of 2-(1-alkynyl)benzamides to form cyclic imidates shows the reactivity of the amide functionality . These reactions highlight the potential chemical transformations that N-Benzylbis(2-cyanoethyl)amine could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect their reactivity and physical properties. The synthesis of N-glycosyl amines and their characterization by various spectroscopic methods provide insights into the properties of these compounds . The solubility, boiling points, and stability of amines can vary widely, and these properties would need to be determined for N-Benzylbis(2-cyanoethyl)amine through experimental studies.

Wissenschaftliche Forschungsanwendungen

Preparation of Tertiary Amines : A study demonstrates a method for preparing triple alkylated or arylated tertiary amines from tris(2-cyanoethyl)amine, including a selective oxidation and cobalt-catalyzed electrophilic amination with organozinc halides (Graßl & Knochel, 2020).

Catalytic Reductive Aminations : Catalytic reductive aminations using molecular hydrogen are essential for cost-effective and sustainable production of various amines. This process is used widely for synthesizing pharmaceuticals, agrochemicals, biomolecules, and for the functionalization of amines (Murugesan et al., 2020).

Pd-Catalyzed Intermolecular C-H Amination : A study presents a method for C-H amination of N-aryl benzamides with O-benzoyl hydroxylamines using Pd catalysts. This process is significant for the convergent synthesis of tertiary and secondary arylalkyl amines starting from benzoic acids (Yoo et al., 2011).

Metal-Free Amination of Benzoxazoles : An environmentally benign method for oxidative amination of benzoxazole with secondary or primary amines, catalyzed by iodine, is reported. This process is useful for synthesizing therapeutically active benzoxazoles (Lamani & Prabhu, 2011).

Rhodium(III)-Catalyzed CH Amination : A study demonstrates an efficient Rh-catalyzed ortho C-H amination process using N-benzoate alkylamines. This method shows high efficiency and good functional group tolerance (Zhang et al., 2018).

Copper-Catalyzed Ring-Opening C(sp3)-N Coupling : This study explores a novel copper-catalyzed C(sp3)-N coupling of cycloketone oxime esters with nitrogen nucleophiles, producing a variety of 1°, 2°, and 3° alkyl amines (Tian et al., 2019).

Determination of Aliphatic Amines in Water : Research on headspace microextraction techniques for determining amines in aqueous solutions is essential for environmental analysis (Kaykhaii et al., 2005).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[benzyl(2-cyanoethyl)amino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-8-4-10-16(11-5-9-15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSYLVQUYMYQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCC#N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457606 | |

| Record name | N-Benzylbis(2-cyanoethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzylbis(2-cyanoethyl)amine | |

CAS RN |

16728-92-0 | |

| Record name | N-Benzylbis(2-cyanoethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

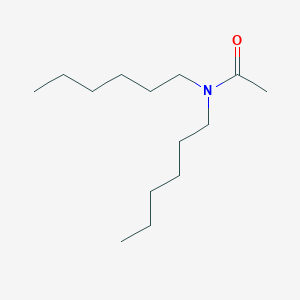

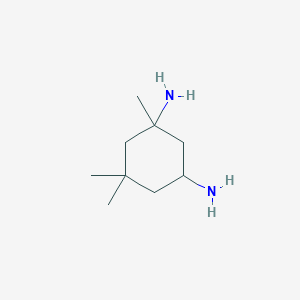

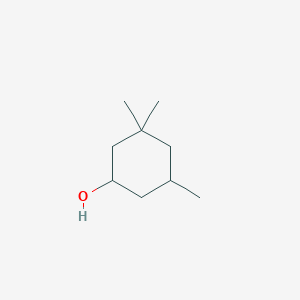

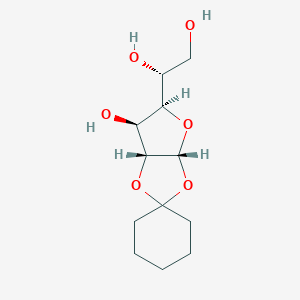

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)

![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)

![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)

![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)

![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)